Product packaging for 2-[(Hept-2-yn-1-yl)oxy]oxane(Cat. No.:CAS No. 58930-68-0)

2-[(Hept-2-yn-1-yl)oxy]oxane

Cat. No.: B14602453
CAS No.: 58930-68-0
M. Wt: 196.29 g/mol
InChI Key: UONPYQVXPXJAGP-UHFFFAOYSA-N
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Description

2-[(Hept-2-yn-1-yl)oxy]oxane is a synthetic organic compound of significant interest in research and development, particularly in the fields of organic chemistry and materials science. This molecule features a unique structure combining an oxane (tetrahydropyran) ring with a hept-2-yn-1-yl chain, which includes a terminal alkyne functional group. The presence of both ether and alkyne moieties makes it a valuable building block (synthon) for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property allows researchers to efficiently conjugate the molecule to other azide-containing compounds, facilitating the synthesis of more complex architectures like polymers, dendrimers, and bioconjugates. Its structure suggests potential use as an intermediate in the synthesis of fragrance compounds, flavorants, or liquid crystals. The oxane ring can contribute to conformational rigidity, while the alkoxy side chain can influence lipophilicity. Researchers can utilize this compound to explore structure-activity relationships, develop new synthetic methodologies, or create novel functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B14602453 2-[(Hept-2-yn-1-yl)oxy]oxane CAS No. 58930-68-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58930-68-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-hept-2-ynoxyoxane

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h12H,2-4,6,8-11H2,1H3

InChI Key

UONPYQVXPXJAGP-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCOC1CCCCO1

Origin of Product

United States

Reactivity and Transformation Pathways of the 2 Hept 2 Yn 1 Yl Oxy Oxane Scaffold

Chemical Reactivity of the Tetrahydropyranyl Ether Moiety

The tetrahydropyranyl (THP) ether serves as a common protecting group for alcohols in organic synthesis due to its stability in non-acidic conditions and ease of removal under acidic conditions. acs.orgtotal-synthesis.com

Acid-Catalyzed Hydrolysis and Alcoholysis in Deprotection Strategies

The cleavage of the THP ether in 2-[(Hept-2-yn-1-yl)oxy]oxane to regenerate the corresponding alcohol, hept-2-yn-1-ol, is typically achieved through acid-catalyzed hydrolysis or alcoholysis. organic-chemistry.orgrsc.org This process is the reverse of the protection reaction. study.com

The mechanism involves protonation of the ether oxygen, making it a better leaving group. total-synthesis.comaskfilo.com This is followed by the departure of the alcohol and the formation of a resonance-stabilized carbocation. total-synthesis.com Nucleophilic attack by water (hydrolysis) or an alcohol (alcoholysis) on this carbocation, followed by deprotonation, yields the deprotected alcohol and a hemiacetal or acetal (B89532) byproduct, respectively. study.comaskfilo.com

Common acidic catalysts for this transformation include:

Pyridinium (B92312) p-toluenesulfonate (PPTS) total-synthesis.comnih.gov

p-Toluenesulfonic acid (TsOH) total-synthesis.comnih.gov

Acetic acid in a mixture with THF and water nih.govhighfine.com

Mineral acids like hydrochloric acid askfilo.com

The choice of solvent plays a crucial role in the outcome. For instance, using methanol as the solvent results in the formation of a methyl-substituted THP ether as a byproduct, while the use of water leads to the formation of a hemiacetal which can exist in equilibrium with its open-chain aldehyde form. total-synthesis.comstackexchange.com

Table 1: Common Reagents for Acid-Catalyzed Deprotection of THP Ethers
ReagentTypical ConditionsReference
Pyridinium p-toluenesulfonate (PPTS)EtOH total-synthesis.comnih.gov
p-Toluenesulfonic acid (TsOH)CH₂Cl₂ total-synthesis.comnih.gov
Acetic acid/THF/H₂O4:2:1 mixture, 45 °C nih.govhighfine.com
Hydrochloric acid (HCl)Aqueous media askfilo.com

Chemoselective Deprotection in the Presence of Diverse Functional Groups

A significant advantage of the THP protecting group is its potential for selective removal in the presence of other functional groups that might be sensitive to different reaction conditions. acs.org While the THP group is labile to acid, it is stable under basic, reductive, and oxidative conditions, and towards organometallic reagents. total-synthesis.com

This stability allows for the deprotection of the THP ether in this compound without affecting other protecting groups or sensitive moieties in a complex molecule. For example, silyl ethers, which are also common alcohol protecting groups, are typically cleaved with fluoride ions, providing an orthogonal deprotection strategy.

Methods for chemoselective deprotection often involve the use of mild acidic conditions or alternative reagents. For instance, lithium chloride in a mixture of water and DMSO at 90 °C has been shown to efficiently deprotect THP ethers, offering a mild and non-acidic alternative. acs.org This method is particularly useful when acid-sensitive functional groups are present in the molecule. acs.org

Oxidative Cleavage of the THP Ether Linkage

In addition to acid-catalyzed methods, the THP ether linkage can be cleaved under oxidative conditions. This provides an alternative deprotection strategy, particularly when acidic conditions are not tolerated by the substrate.

One such method involves the use of N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water. organic-chemistry.orgresearchgate.net This system allows for the efficient and user-friendly oxidative deprotection of THP ethers at room temperature, yielding the corresponding carbonyl compounds. organic-chemistry.orgresearchgate.net Other reagents like silver bromate (AgBrO₃) or sodium bromate (NaBrO₃) in the presence of aluminum chloride (AlCl₃) can also transform THP ethers into their corresponding carbonyl compounds. organic-chemistry.org

Chemical Reactivity of the Hept-2-yne Moiety

The internal alkyne of the hept-2-yne portion of this compound is a versatile functional group that can participate in a variety of transformations, primarily involving additions across the triple bond and metal-catalyzed coupling reactions.

Metal-Catalyzed Alkynylation Reactions and Carbon-Carbon Bond Formation

The carbon-carbon triple bond of the hept-2-yne moiety can be functionalized through various metal-catalyzed reactions, leading to the formation of new carbon-carbon bonds. nih.govmdpi.com While terminal alkynes are more commonly used in reactions like the Sonogashira coupling, internal alkynes can also participate in similar transformations, although they are generally less reactive. nih.gov

Palladium and copper catalysts are frequently employed in these reactions. nih.govnih.gov For instance, palladium-catalyzed cross-coupling reactions can be used to attach aryl or vinyl groups to one of the sp-hybridized carbons of the alkyne.

Hydration and Hydroalkoxylation Reactions of the Alkyne

The triple bond of the hept-2-yne moiety can undergo hydration (the addition of water) and hydroalkoxylation (the addition of an alcohol) to form carbonyl compounds and vinyl ethers, respectively. mdpi.commdpi.com

Hydration: The hydration of internal alkynes, such as the one in this compound, typically requires a catalyst. libretexts.org Gold and mercury(II) salts are effective catalysts for this transformation. libretexts.orgrsc.orgresearchgate.netfiveable.me The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable ketone. libretexts.orgfiveable.melumenlearning.com For an unsymmetrical internal alkyne like hept-2-yne, hydration can lead to a mixture of two regioisomeric ketones. libretexts.org

Hydroalkoxylation: The addition of an alcohol across the triple bond, known as hydroalkoxylation, is an atom-economical method to synthesize vinyl ethers. mdpi.comnih.gov This reaction can be catalyzed by various transition metals, including gold, ruthenium, and iridium. mdpi.comnih.govnih.govacs.org The regioselectivity of the addition to an unsymmetrical internal alkyne can be influenced by the catalyst and the substrate. nih.gov Gold(I) catalysts, in particular, have shown high activity for the intermolecular hydroalkoxylation of internal alkynes. nih.gov

Table 2: Metal-Catalyzed Reactions of the Hept-2-yne Moiety
ReactionTypical CatalystProduct TypeReference
HydrationGold(I) or Gold(III) complexes, Mercury(II) sulfate (B86663)Ketones mdpi.comlibretexts.orgrsc.orgresearchgate.net
HydroalkoxylationGold(I) complexes, Ruthenium complexes, Iridium complexesVinyl ethers mdpi.comnih.govnih.govacs.org
AlkynylationPalladium and Copper complexesSubstituted alkynes nih.govnih.gov

Cycloaddition Reactions Involving the Alkyne

The alkyne functionality within the this compound scaffold serves as a versatile partner in various cycloaddition reactions, providing a modular approach to constructing carbo- and heterocyclic frameworks. researchgate.net Electron-rich alkynes, such as ynol ethers, are particularly effective in these transformations. researchgate.net

One notable pathway involves the in situ generation of ketene intermediates from alkynyl ethers. Mild thermolysis of tert-butyl alkynyl ethers, for instance, can furnish aldoketenes that readily undergo [2+2] cycloaddition reactions with alkenes. tminehan.comnih.govacs.org This process is efficient for creating fused cyclobutanone systems with good to excellent yields and diastereoselectivity. tminehan.comnih.gov While the oxygen of the oxane group in this compound is not directly analogous to a tert-butyl group, related transformations of alkynyl ethers highlight the potential of the alkyne moiety to participate in such cycloadditions under appropriate conditions. tminehan.comnih.govacs.org

Various metal catalysts can also facilitate cycloaddition reactions of ynol ethers. Silver-catalyzed [2+2] cycloadditions with electron-poor olefins and palladium-catalyzed formal [4+2] annulations with internal alkynes have been developed for related siloxy and aryloxy alkynes. researchgate.net These methodologies underscore the synthetic potential of the alkyne in the target scaffold for participating in diverse cycloaddition cascades. hep.com.cn

Reaction TypeReactant PartnerCatalyst/ConditionsProduct TypeReference Example
[2+2] CycloadditionPendant AlkeneThermolysis (90 °C, Toluene)Fused CyclobutanoneIntramolecular cycloaddition of an enol-ynol ether. tminehan.comnih.gov
Formal [4+2] AnnulationInternal AlkynePalladium CatalystSubstituted Benzene DerivativeAnnulation of alkynyl aryl ethers with internal alkynes. researchgate.net
[5+2] AnnulationVinylcyclopropaneRhodium or Gold CatalystSeven-membered Ring SystemAnnulation of ynol ethers with vinylcyclopropanes. researchgate.net

Stereocontrolled Reduction of the Internal Alkyne to Alkenes

The reduction of the internal alkyne in this compound to an alkene can be achieved with high stereocontrol, yielding either the (Z)- (cis) or (E)- (trans) isomer depending on the chosen reagents and conditions. This selective transformation is a cornerstone of synthetic chemistry. nih.gov

Synthesis of (Z)-Alkenes: The most common method for the stereoselective synthesis of (Z)-alkenes from internal alkynes is catalytic hydrogenation using a "poisoned" catalyst, famously the Lindlar catalyst (palladium on calcium carbonate deactivated with lead acetate and quinoline). openstax.orglibretexts.org The hydrogenation occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the alkyne, resulting in the cis-alkene. openstax.org Over-reduction to the corresponding alkane is minimized by the deactivated nature of the catalyst. openstax.orglibretexts.org More recent developments include electrochemical methods that can achieve high chemo- and stereoselectivity for (Z)-alkenes under mild, green conditions, avoiding the need for high-pressure hydrogen. rsc.orgrsc.org

Synthesis of (E)-Alkenes: To obtain the (E)-alkene, a dissolving metal reduction is typically employed. This reaction uses an alkali metal, such as sodium or lithium, in liquid ammonia at low temperatures (−33 °C). openstax.org The mechanism involves the formation of a vinylic radical intermediate that can equilibrate to the more stable trans configuration before a second electron transfer and protonation occur, leading to the (E)-alkene product. openstax.org

Desired ProductReagents and ConditionsStereochemical OutcomeMechanism Summary
(Z)-Alkene (cis)H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)Syn-additionCatalytic hydrogenation on the surface of a poisoned palladium catalyst. openstax.orglibretexts.org
(E)-Alkene (trans)Na or Li in liquid NH₃Anti-additionStepwise electron and proton transfer via a stabilized trans-vinylic radical intermediate. openstax.org
(Z)-Alkene (cis)Electrochemical Pd-catalysisSyn-additionPalladium-catalyzed hydrogen adsorption and transfer under cathodic conditions. rsc.orgrsc.org
AlkaneH₂, Pd/CN/AComplete reduction of the alkyne through an alkene intermediate. organic-chemistry.org

Tandem and Cascade Reactions Involving Both Functionalities

The true synthetic utility of the this compound scaffold is realized in reactions that engage both the alkyne and the oxane ether functionalities. These tandem or cascade reactions enable the rapid construction of complex oxygen-containing heterocycles.

Intramolecular Cyclization Reactions for Oxygen Heterocycle Synthesis

The proximate arrangement of the alkyne and the oxane ether allows for intramolecular cyclization, a powerful strategy for synthesizing new oxygen heterocycles. researchgate.net While the THP ether is generally stable, reactions can be designed to reveal a hydroxyl group that can act as an internal nucleophile, or the ether oxygen itself can participate under certain catalytic conditions.

An efficient pathway for forming cyclic ethers is the intramolecular hydroalkoxylation of alkynyl alcohols. researchgate.net In a model system, if the oxane ring were to be opened to reveal a primary or secondary alcohol, this hydroxyl group could undergo an acid- or metal-catalyzed addition to the internal alkyne. Such cyclizations can proceed in a regiospecific manner, often following an endo-dig or exo-dig pathway depending on the tether length and reaction conditions, to form five- or six-membered oxygen heterocycles like furans and pyrans. scispace.com For instance, copper(I) iodide has been shown to be an effective catalyst for the intramolecular cyclization of O-alkynylbenzaldehydes, which proceed via a hemiacetal intermediate, demonstrating the nucleophilic potential of an oxygen atom in proximity to a copper-activated alkyne. scispace.com

Catalyst/ReagentSubstrate Type (Analogous)Cyclization ModeProduct
In(OTf)₃Internal Alkynyl AlcoholHydroalkoxylation/CyclizationExocyclic Alkenyl Ether. researchgate.net
CuI / DMFO-Alkynylbenzaldehyde6-endo-digSix-membered Cyclic Alkenyl Ether. scispace.com
Brønsted Base (t-BuOK)Alkynyl EsterIntramolecular AdditionCyclic Ester Enolate. rsc.org
InBr₃Alkynyl Achmatowicz AdductAlkynyl Halo-Prins CyclizationBridged Oxygen Heterocycle. acs.org

Metal-Catalyzed Transformations and Rearrangements

Transition metals are highly effective at activating the alkyne bond in the this compound scaffold, initiating cascade reactions and rearrangements that can lead to significant molecular reorganization. nih.govacs.org Alkynophilic metals such as gold, platinum, palladium, and copper are frequently used to catalyze these complex transformations. nih.govacs.org

A common mechanistic pathway involves the metal-catalyzed 5-endo enyne cyclization. nih.govacs.org In analogous systems like 3-alkynyl flavone ethers, a platinum catalyst activates the alkyne, which is then attacked by the enol ether moiety. nih.govacs.org This initial cyclization generates a reactive spiro-oxocarbenium intermediate. nih.govacs.org This intermediate can then be trapped by a nucleophile or undergo further rearrangements, such as a 1,2-acyl migration, to yield novel benzofuranone structures. nih.govacs.org The choice of metal catalyst and reaction conditions can steer the reaction toward different products, highlighting the versatility of this approach. nih.gov

These cascade reactions demonstrate that the interaction between the alkyne and the ether portion of the molecule, mediated by a metal catalyst, can be used to build intricate molecular architectures in a single, atom-economical step. nih.govacs.org

Metal CatalystSubstrate Type (Analogous)Key TransformationProduct Type
PtCl₄3-Alkynyl Flavone Ether5-endo Enyne Cyclization / 1,2-Acyl MigrationFuranyl Benzofuranone. nih.govacs.org
AuCl₃3-Alkynyl Flavone EtherAlkynyl-Claisen RearrangementAllenyl Chromanedione. nih.gov
Rh(III) CatalystAzole with AlkyneC-H Activation / CyclizationAzole Fused Pyridine. mdpi.com
Dinuclear Cobalt ComplexAryl Alkyne + Tertiary Silane (B1218182)Anti-Markovnikov HydrosilylationFunctionalized Alkenyl Silane. scienmag.com

Mechanistic Investigations of Reactions Involving 2 Hept 2 Yn 1 Yl Oxy Oxane

Elucidation of Tetrahydropyranylation Reaction Mechanisms

The formation of 2-[(Hept-2-yn-1-yl)oxy]oxane involves the protection of the hydroxyl group of hept-2-yn-1-ol with a tetrahydropyranyl group. This reaction, known as tetrahydropyranylation, is a common strategy in organic synthesis to mask the reactivity of alcohols. The mechanism is a well-established acid-catalyzed process.

The reaction is initiated by the protonation of 3,4-dihydro-2H-pyran (DHP) by an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). chemspider.com This protonation occurs at the double bond of the DHP molecule, leading to the formation of a resonance-stabilized oxocarbenium ion. This carbocation is a key reactive intermediate in the reaction. uni-duesseldorf.de

The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) to avoid side reactions. chemspider.com The choice of a milder acid catalyst like PPTS is often preferred for acid-sensitive substrates. chemspider.com

Understanding Reaction Pathways for Alkyne Transformations in the Presence of THP Ethers

The tetrahydropyranyl (THP) ether group is valued for its stability under a variety of reaction conditions, particularly those that are neutral or basic. fishersci.ca This stability allows for selective transformations to be carried out on other functional groups within the molecule, such as the alkyne moiety in this compound.

A primary reaction pathway for the alkyne is hydrogenation . The triple bond can be fully reduced to an alkane (2-(heptyloxy)oxane) using catalysts like palladium on carbon (Pd/C) with hydrogen gas. Alternatively, partial reduction can be achieved to yield a cis-alkene (2-[(Z)-hept-2-en-1-yl]oxy]oxane) using Lindlar's catalyst, or a trans-alkene (2-[(E)-hept-2-en-1-yl]oxy]oxane) via a dissolving metal reduction with sodium in liquid ammonia. The THP group is stable under these reducing conditions.

Halogenation of the alkyne is another possible transformation. The addition of one equivalent of a halogen, such as bromine (Br₂), would lead to the formation of a dihaloalkene. The addition of a second equivalent would result in a tetrahaloalkane. The THP ether remains intact during this process.

Hydration of the alkyne can also be performed. In the presence of aqueous acid and a mercury(II) salt catalyst, the alkyne can be hydrated to form a ketone. For a terminal alkyne, this would typically yield a methyl ketone. For an internal alkyne like the one in this compound, a mixture of ketones could be formed. It is important to note that the acidic conditions required for alkyne hydration can also lead to the deprotection of the THP ether. chemspider.com Therefore, careful control of reaction conditions is necessary to achieve selective alkyne hydration without removing the protecting group.

The THP group can be readily removed under mild acidic conditions to regenerate the alcohol. chemspider.comuni-duesseldorf.de This deprotection step is often performed after the desired transformations on the alkyne have been completed.

Characterization of Reaction Intermediates

The primary and most significant reaction intermediate in the formation of this compound is the oxocarbenium ion formed from the protonation of dihydropyran. chemspider.comuni-duesseldorf.de This intermediate is characterized by a positive charge that is delocalized between the oxygen atom and the adjacent carbon atom through resonance. This delocalization provides significant stability to the cation.

Direct observation and characterization of such a reactive intermediate are challenging due to its short lifetime. However, its existence is strongly supported by mechanistic studies and theoretical calculations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can sometimes be used to detect and characterize stable carbocations under superacid conditions, providing analogous evidence for the structure and stability of the oxocarbenium ion intermediate.

In the context of alkyne transformations, various intermediates can be postulated depending on the specific reaction. For example, in metal-catalyzed hydrogenations, organometallic intermediates involving the coordination of the alkyne to the metal surface are involved. In electrophilic additions to the alkyne, such as halogenation, cyclic halonium ion intermediates are proposed. For gold-catalyzed hydrofunctionalizations of alkynes, vinylgold species are key intermediates. The characterization of these intermediates often relies on a combination of kinetic studies, isotopic labeling experiments, and computational modeling.

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are essential for understanding the rates of chemical reactions and for determining the rate-determining step of a multi-step mechanism. For the tetrahydropyranylation of hept-2-yn-1-ol, the reaction is typically acid-catalyzed.

Rate = k[hept-2-yn-1-ol][DHP][H⁺]

This indicates that the reaction is first order with respect to the alcohol, dihydropyran, and the acid catalyst.

Experiment[hept-2-yn-1-ol] (M)[DHP] (M)[TsOH] (M)Initial Rate (M/s)
10.10.10.011.5 x 10⁻⁵
20.20.10.013.0 x 10⁻⁵
30.10.20.013.1 x 10⁻⁵
40.10.10.022.9 x 10⁻⁵

The data in this hypothetical table demonstrates that doubling the concentration of hept-2-yn-1-ol (Experiment 2 vs. 1) doubles the initial rate, consistent with a first-order dependence. Similarly, doubling the concentration of DHP (Experiment 3 vs. 1) and the catalyst (Experiment 4 vs. 1) also approximately doubles the rate, supporting the proposed rate law.

For transformations of the alkyne moiety, the rate-determining step would vary with the reaction. For instance, in many electrophilic additions to alkynes, the initial attack of the electrophile on the triple bond to form a vinyl cation or a cyclic intermediate is the slow step.

Stereochemical Aspects in the Synthesis and Reactions of 2 Hept 2 Yn 1 Yl Oxy Oxane

Stereocontrol in Tetrahydropyranyl Ring Construction

The synthesis of the 2-substituted oxane ring, a core feature of the target molecule, can be achieved with a high degree of stereocontrol using various modern synthetic methodologies. The relative and absolute stereochemistry of substituents on the tetrahydropyran (B127337) ring is often dictated by the reaction mechanism and the nature of the starting materials.

One powerful strategy for diastereoselective THP ring synthesis is the indium trichloride-mediated cyclization of homoallyl alcohols with aldehydes. nih.gov In these reactions, the geometry of the homoallyl alcohol precursor directly correlates with the stereochemical outcome of the tetrahydropyran product. For instance, trans-homoallyl alcohols exclusively yield (up-down-up) 2,3,4-trisubstituted tetrahydropyrans, while cis-homoallyl alcohols predominantly give (up-up-up) trisubstituted products. nih.gov This method allows for the predictable installation of multiple stereocenters.

Another approach involves a tandem sequence of an aldol (B89426) reaction of a β-ketoester with an aldehyde, followed by a Knoevenagel condensation and an intramolecular Michael addition. acs.orgnih.gov This process can generate highly substituted tetrahydropyran-4-ones as single diastereomers. The high level of stereocontrol is attributed to the reaction proceeding under thermodynamic control, where enolization and Michael/retro-Michael reactions allow the substituents to settle into the most stable equatorial positions, regardless of the initial double bond geometry. acs.org

The Prins cyclization is a widely recognized method for constructing THP rings. nih.govbeilstein-journals.org Although powerful, a significant drawback can be racemization due to competing oxonia-Cope rearrangements, particularly with substrates that can form stabilized benzylic cations. nih.govsemanticscholar.org However, silyl-Prins cyclizations, where an oxocarbenium ion is trapped by various silane (B1218182) reagents (allylsilanes, vinylsilanes, propargylsilanes), offer an efficient and stereoselective route to a variety of tetrahydropyran derivatives. beilstein-journals.orgsemanticscholar.org

Furthermore, asymmetric intramolecular oxa-Michael reactions catalyzed by chiral phosphoric acids have been developed for the enantioselective synthesis of substituted THPs. whiterose.ac.uk This method has proven effective for creating spirocyclic THPs with high enantioselectivity (up to 99% ee). whiterose.ac.uk

Table 1: Methodologies for Stereocontrolled Tetrahydropyran Synthesis

Methodology Key Features Stereochemical Outcome Ref.
Indium-Mediated Cyclization Cross-cyclization of homoallyl alcohols and aldehydes. Product stereochemistry is correlated with the geometry of the homoallyl alcohol. nih.gov
Tandem Michael Addition Aldol reaction followed by Knoevenagel condensation and intramolecular Michael addition. Produces single, thermodynamically favored diastereomers. acs.org
Silyl-Prins Cyclization Trapping of an oxocarbenium ion by an intramolecular silane nucleophile. Highly stereoselective, often affording cis-2,6-disubstituted products. beilstein-journals.org
Asymmetric oxa-Michael Intramolecular cyclization catalyzed by a chiral phosphoric acid. High enantioselectivity (up to 99% ee). whiterose.ac.uk

Regioselectivity in Cyclization Reactions, including 6-endo versus 5-exo Pathways

In the formation of cyclic ethers from unsaturated alcohol precursors, regioselectivity is a critical factor, with competition often arising between different ring sizes. The formation of a six-membered tetrahydropyran ring proceeds via a 6-endo cyclization, while a five-membered tetrahydrofuran (B95107) ring is formed through a 5-exo pathway.

The Prins cyclization provides a classic example of this regiochemical challenge. The reaction of a homoallylic alcohol with an aldehyde generates an oxocarbenium ion intermediate. nih.govsemanticscholar.org The subsequent cyclization can proceed through two competing transition states: a six-membered chair-like transition state (for THP formation) or a five-membered transition state (for THF formation). nih.govsemanticscholar.org Generally, the six-membered transition state is favored, leading to the tetrahydropyran product. However, if the chair-like transition state involves a significant 1,3-diaxial interaction, the five-membered pathway, which lacks this steric clash, can become competitive or even dominant. nih.govsemanticscholar.org

Metal-catalyzed cyclizations of alkynyl alcohols also offer routes to cyclic ethers where regioselectivity is key. Gold catalysts, for instance, are effective in promoting the cyclization of alkyne alcohols, allowing for the regioselective construction of bicyclic ether systems. semanticscholar.org Similarly, the alkynyl Prins cyclization, a variant of the classic reaction, utilizes an alkyne as the nucleophile. This reaction has been leveraged to stereoselectively synthesize complex spiro-heterocycles, demonstrating the alkyne's utility in directing cyclization pathways. rsc.org The regiochemical outcome in these metal-catalyzed processes is often governed by the nature of the catalyst, the substitution pattern of the alkyne, and the length of the tether connecting the alkyne and the alcohol.

Table 2: Factors Influencing Regioselectivity in Cyclization

Cyclization Pathway Favored Product Key Influencing Factors Ref.
6-endo Tetrahydropyran (THP) Formation of a stable chair-like transition state; minimal 1,3-diaxial interactions. nih.govsemanticscholar.org
5-exo Tetrahydrofuran (THF) Avoidance of significant 1,3-diaxial interactions in the alternative 6-membered transition state. nih.govsemanticscholar.org
Metal-Catalyzed Varies (THP, THF, etc.) Choice of metal catalyst (e.g., Gold, Platinum); substrate substitution. semanticscholar.org

Diastereoselective and Enantioselective Outcomes of Chemical Transformations

The pre-existing stereocenter at the anomeric position of the 2-[(hept-2-yn-1-yl)oxy]oxane ring can exert significant influence on the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations. Furthermore, the alkyne and THP moieties can be targeted in enantioselective reactions using chiral catalysts.

The principle of thermodynamic control, which governs the formation of single diastereomers in certain THP syntheses, can also apply to reactions on the pre-formed ring. acs.org Torsional and steric interactions within the ring can direct the approach of reagents to one of the diastereotopic faces of a reactive center, leading to high diastereoselectivity. researchgate.net This is particularly relevant in reactions such as alkylations or reductions of functional groups attached to the THP ring.

For functionalization of the alkyne side chain, transition metal catalysis offers powerful tools for achieving high stereoselectivity. An iridium-catalyzed coupling of allylic ethers with alkynes, for example, generates 1,5-enynes with excellent regio-, diastereo-, and enantioselectivity. nih.gov A key feature of this system is the ability to achieve a complete reversal of diastereoselectivity by modifying reaction conditions. nih.gov Similarly, chiral ruthenium(II) complexes catalyze the reaction of alkynes with primary alcohols to form homoallylic alcohols with high regio-, diastereo-, and enantioselectivity. organic-chemistry.org In these transformations, the alkyne effectively serves as a chiral allylmetal equivalent. organic-chemistry.org

Table 3: Examples of Stereoselective Transformations on Alkynyl Ethers

Reaction Type Catalyst System Stereochemical Control Key Feature Ref.
Propargylic C-H Allylation Iridium / Chiral Ligand High Regio-, Diastereo-, and Enantioselectivity Diastereoselectivity can be reversed by changing conditions. nih.gov
Carbonyl Allylation Ruthenium(II) / Chiral Josiphos Ligands High Regio-, Diastereo-, and Enantioselectivity Alkynes serve as chiral allylmetal equivalents. organic-chemistry.org
Intermolecular Alkynylation Copper / Chiral Ligand High Enantioselectivity (up to 96% ee) Broad substrate scope for terminal alkynes. acs.org

Chiral Catalysis in the Functionalization of this compound

The application of external chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the enantioselective functionalization of prochiral substrates or the kinetic resolution of racemates. For a molecule like this compound, chiral catalysts can be employed to modify the alkyne group, the THP ring, or adjacent C-H bonds with high enantiocontrol.

A variety of transition-metal catalysts have been developed for such purposes. Chiral dirhodium catalysts, such as dirhodium tetraprolinates, are highly effective in mediating asymmetric C-H functionalization, although their success can be substrate-dependent. emory.edu In cases where a specific catalyst provides low enantioselectivity, the use of a chiral auxiliary on the substrate can be an alternative strategy to achieve high diastereoselectivity. emory.edu

Iridium catalysis with chiral ligands has emerged as a powerful method for the enantioselective C(sp³)–H allylation of alkynes. nih.gov This approach allows for the direct and stereoselective formation of a C-C bond at the propargylic position, a valuable transformation for building molecular complexity.

Copper-based chiral catalyst systems, often employing ligands such as bisoxazolines or ferrocenyl phosphines, are versatile for a range of enantioselective reactions. mdpi.com These include domino reactions, conjugate additions, and alkynylations of heterocycles, often proceeding with high yields and excellent enantioselectivity (e.g., 84-99% ee). acs.orgmdpi.com

Beyond metal catalysis, chiral organocatalysts like chiral phosphoric acids (CPAs) have proven effective. CPAs have been successfully used to catalyze asymmetric intramolecular oxa-Michael reactions to form THP rings enantioselectively. whiterose.ac.uk This highlights the potential of organocatalysis to control stereochemistry in transformations relevant to the target molecule's core structure.

Table 4: Chiral Catalysis Systems for Functionalization of Ethers and Alkynes

Catalyst Type Ligand/Catalyst Example Application Ref.
Chiral Dirhodium Rh₂(S)-PTTL)₄ Asymmetric C-H Functionalization of Ethers emory.edu
Chiral Iridium [Ir(COD)Cl]₂ / Chiral Phosphine Enantioselective Propargylic C-H Allylation nih.gov
Chiral Copper Cu(OTf)₂ / Chiral Bisoxazoline Enantioselective Domino Kinugasa/Michael Reactions mdpi.com
Chiral Ruthenium Ru(II) / Chiral Josiphos Ligands Enantioselective Carbonyl Allylation from Alkynes organic-chemistry.org
Chiral Cobalt (bis-phosphine)-cobalt(II) Enantioselective Synthesis of Chiral Silyl Enol Ethers nih.govnih.gov
Chiral Phosphoric Acid TRIP Asymmetric Intramolecular oxa-Michael Cyclization whiterose.ac.uk

Computational Chemistry Applications to 2 Hept 2 Yn 1 Yl Oxy Oxane Systems

Density Functional Theory (DFT) Studies of Molecular Conformations and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, by extension, its geometry and other properties. A DFT study of 2-[(Hept-2-yn-1-yl)oxy]oxane would begin with the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

Key aspects of the electronic structure that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy its ability to accept them. The HOMO-LUMO gap provides an approximation of the molecule's chemical stability and the energy required for electronic excitation.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyValue
HOMO Energy-8.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap9.7 eV
Dipole Moment1.5 D

Note: The data in this table is hypothetical and serves as an illustration of the types of results obtained from DFT calculations.

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, theoretical methods can be used to predict the mechanisms of its potential reactions, such as hydrolysis of the acetal (B89532) group or reactions involving the alkyne functionality.

This involves identifying the transition state (TS) for each step of a proposed reaction mechanism. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. By locating the transition state structure and calculating its energy, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational tools can also visualize the vibrational modes of the transition state to confirm that it represents the correct reaction coordinate.

Energetic Profiles of Key Transformations and Conformational Landscapes

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed for a given transformation of this compound. This profile provides a quantitative understanding of the thermodynamics and kinetics of the reaction.

Furthermore, the conformational landscape of the molecule can be explored. Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. Computational methods can be used to identify the different stable conformers and the energy barriers for interconversion between them. This information is vital as the reactivity and properties of a molecule can be highly dependent on its conformation.

Table 2: Relative Energies of Hypothetical Conformers of this compound

ConformerRelative Energy (kcal/mol)
A (Global Minimum)0.0
B1.2
C2.5

Note: This data is for illustrative purposes only.

Correlation of Computational Data with Experimental Observations in Reaction Outcomes

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. While specific experimental data for this compound is scarce in the public domain, in a typical research workflow, the computationally predicted outcomes of reactions would be compared with laboratory observations.

For instance, if a reaction involving this compound is predicted to yield a certain ratio of products, this can be tested experimentally. Agreement between the theoretical and experimental results lends confidence to the proposed reaction mechanism and the computational models used. Discrepancies, on the other hand, can prompt a re-evaluation of the theoretical assumptions and lead to a deeper understanding of the chemical system. This iterative process of prediction and verification is a powerful paradigm in modern chemical research.

Advanced Spectroscopic and Analytical Characterization of 2 Hept 2 Yn 1 Yl Oxy Oxane and Its Derivatives for Research

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-[(Hept-2-yn-1-yl)oxy]oxane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure.

For this compound, the ¹H NMR spectrum exhibits characteristic signals for both the hept-2-yn-1-yl portion and the tetrahydropyran (B127337) (oxane) ring. The formation of the THP ether introduces a new stereocenter at the C2 position of the oxane ring, which can result in a mixture of diastereomers if the original alcohol is chiral, often complicating the NMR spectra. thieme-connect.deorganic-chemistry.org The acetal (B89532) proton (H-2 on the oxane ring) is particularly diagnostic, typically appearing as a multiplet around δ 4.6-4.8 ppm. The protons of the heptynyl group are also clearly distinguishable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Oxane H-2 (acetal) 4.6 - 4.8 m
Heptynyl CH₂-O 4.2 - 4.4 m
Oxane O-CH₂ 3.5 - 3.9 m
Heptynyl C≡C-CH₂ 2.1 - 2.3 t
Oxane ring CH₂ 1.5 - 1.9 m
Heptynyl CH₂-CH₂ 1.4 - 1.6 sextet

¹³C NMR spectroscopy complements the proton data, providing a signal for each unique carbon atom in the molecule. The alkynyl carbons are characteristic, appearing in the δ 70-90 ppm range, while the acetal carbon (C-2 of the oxane ring) is found further downfield, typically between δ 95-105 ppm.

NMR is also a powerful tool for real-time reaction monitoring. oxinst.com The tetrahydropyranylation of hept-2-yn-1-ol can be followed by observing the disappearance of the alcohol's hydroxyl proton signal and the concurrent appearance of the characteristic acetal proton signal of the product, this compound. nih.gov This allows for precise determination of reaction kinetics and endpoint, ensuring optimal yield and purity. FlowNMR techniques, where the reaction mixture is continuously circulated through an NMR spectrometer, provide highly detailed insights into reaction mechanisms and the formation of any intermediates. oxinst.com

Mass Spectrometry (MS) for Reaction Progress Analysis and Product Identification

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and confirming its elemental composition via high-resolution mass spectrometry (HRMS). It also serves as a rapid method for monitoring reaction progress and identifying products in complex mixtures.

Upon analysis, the molecule will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. In soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts are commonly observed.

The fragmentation pattern in the mass spectrum provides structural confirmation. Key fragmentation pathways for THP ethers involve the cleavage of the C-O bond, often leading to a characteristic fragment ion corresponding to the tetrahydropyranyl cation or the loss of the entire THP group. Fragmentation of the alkyne chain can also occur.

Table 2: Expected Mass Spectrometric Fragments for this compound

Fragment m/z (approx.) Description
[C₅H₉O]⁺ 85 Tetrahydropyranyl cation
[M - C₅H₉O]⁺ 111 Loss of the THP group

For reaction monitoring, techniques such as Label-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LA-LDI-TOF-MS) can be employed for high-throughput screening and optimization. nih.gov By labeling one of the reactants, the progress of the reaction can be rapidly tracked by observing the appearance of the mass corresponding to the labeled product. This approach accelerates the discovery and optimization of synthetic routes to this compound and its derivatives.

X-ray Crystallography for Absolute Stereochemical Assignments and Solid-State Structural Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering unambiguous proof of connectivity and stereochemistry. For a molecule like this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging.

However, if a crystalline derivative can be prepared (e.g., through reaction of the terminal alkyne with a metal complex or by introducing a moiety that encourages crystallization), X-ray analysis would provide invaluable information. nih.gov The resulting crystal structure would confirm the precise bond lengths, bond angles, and torsion angles within the molecule.

Crucially, this technique is the gold standard for assigning absolute stereochemistry. nih.gov The formation of the THP ether creates a new chiral center at the anomeric carbon (C2) of the oxane ring. If the parent alcohol (hept-2-yn-1-ol) were resolved into its enantiomers, or if a chiral derivative were synthesized, X-ray crystallography of a single diastereomer would definitively establish the absolute configuration of all stereocenters. This is particularly important in fields like natural product synthesis and medicinal chemistry, where specific stereoisomers often exhibit distinct biological activities.

Advanced Chromatographic Techniques for Separation and Purity Assessment in Complex Syntheses, e.g., Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC/TOFMS)

Assessing the purity of this compound is critical, as synthetic procedures can yield complex mixtures containing unreacted starting materials, catalysts, and side-products. While standard gas chromatography (GC) is useful, complex mixtures often suffer from co-elution, where multiple compounds exit the column simultaneously. azom.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution by employing two columns with different stationary phases (e.g., non-polar followed by polar) connected via a modulator. birmingham.ac.ukchemistry-matters.com This setup provides a vastly superior separation capacity, resolving components that would overlap in a one-dimensional analysis. gcms.cz The effluent from the first column is trapped in small fractions by the modulator and then rapidly re-injected onto the second, shorter column for a fast, secondary separation.

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC becomes an exceptionally powerful analytical tool. The TOFMS detector can acquire full mass spectra at very high speeds, which is necessary to capture the sharp peaks produced by the second-dimension column. nih.gov This allows for the confident identification of individual components in the mixture based on both their retention times on two different columns and their mass spectra. This technique is ideal for non-targeted analysis of reaction by-products and for creating a detailed chemical fingerprint of the synthesized material. chemistry-matters.com

Table 3: Conceptual GCxGC Separation Data for a Synthesis Mixture

Compound 1st Dimension Retention Time (min) 2nd Dimension Retention Time (s) Identification (via TOFMS)
Hept-2-yn-1-ol 12.5 1.8 Starting Material
Dihydropyran 8.2 1.2 Reagent
This compound 18.7 2.5 Product
Isomeric By-product 18.9 2.9 By-product

This enhanced separation and identification capability ensures a rigorous assessment of the purity of this compound, which is essential for its use in further research applications.

Synthetic Utility and Derivatization Strategies for 2 Hept 2 Yn 1 Yl Oxy Oxane

2-[(Hept-2-yn-1-yl)oxy]oxane as a Versatile Synthetic Intermediate and Protecting Group for Alkynols

The primary role of this compound in organic synthesis is as a protected form of hept-2-yn-1-ol. The tetrahydropyranyl (THP) group is a widely employed acid-labile protecting group for alcohols. researchgate.netwikipedia.orgnih.gov Its popularity stems from the low cost of the protecting reagent, 3,4-dihydro-2H-pyran (DHP), the ease of its introduction, and its general stability under neutral or basic conditions. nih.gov

The synthesis of this compound is typically achieved by the acid-catalyzed addition of hept-2-yn-1-ol to DHP. total-synthesis.com This reaction proceeds via the formation of a resonance-stabilized carbocation upon protonation of the double bond in DHP, which is then trapped by the alcohol. total-synthesis.com

Table 1: Catalysts for the Tetrahydropyranylation of Alcohols

Catalyst Reaction Conditions Reference
p-Toluenesulfonic acid (TsOH) Dichloromethane (B109758), room temperature wikipedia.org
Pyridinium (B92312) p-toluenesulfonate (PPTS) Dichloromethane, room temperature total-synthesis.com
Bismuth triflate Solvent-free organic-chemistry.org
Zeolite H-beta Mild conditions organic-chemistry.org

The THP ether in this compound is stable to a wide array of reagents, including organometallics (Grignard and organolithium reagents), metal hydrides, and strong bases, making it an ideal protecting group during manipulations of the alkyne terminus. organic-chemistry.org A significant drawback of the THP group is the introduction of a new stereocenter at the anomeric carbon (C2 of the oxane ring), which can lead to a mixture of diastereomers if the original alcohol is chiral. total-synthesis.comorganic-chemistry.org However, for an achiral alcohol like hept-2-yn-1-ol, this results in a racemic mixture of the THP ether.

Deprotection to regenerate the parent alkynol is readily accomplished under mild acidic conditions, such as acetic acid in a tetrahydrofuran (B95107)/water mixture or with pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent. wikipedia.orgtotal-synthesis.com

Derivatization at the Terminal Alkyne Position via Alkynide Chemistry

With the hydroxyl group protected, the terminal alkyne of this compound becomes the primary site for synthetic modifications. The terminal proton of an alkyne is weakly acidic and can be removed by a strong base to form a potent nucleophile, an alkynide.

Common strong bases used for the deprotonation of terminal alkynes include sodium amide (NaNH₂), sodium hydride (NaH), and organolithium reagents such as n-butyllithium (n-BuLi). The resulting lithium or sodium acetylide of this compound can then participate in a variety of carbon-carbon bond-forming reactions.

Table 2: Common Reactions of Terminal Alkynides

Reaction Type Reagent Product Type
Alkylation Alkyl halide (e.g., CH₃I, CH₃CH₂Br) Internal alkyne
Addition to carbonyls Aldehyde or ketone Propargylic alcohol
Addition to epoxides Epoxide Homopropargylic alcohol

For instance, the reaction of the lithiated derivative of this compound with an alkyl halide, such as methyl iodide, would yield 2-[(oct-2-yn-1-yl)oxy]oxane. This alkylation extends the carbon chain of the alkyne. Similarly, addition to a carbonyl compound like acetone (B3395972) would result in the formation of a tertiary propargylic alcohol.

The Sonogashira coupling is a particularly powerful cross-coupling reaction that joins the terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) cocatalyst. This reaction would allow for the direct attachment of an aromatic or olefinic group to the alkyne in this compound, significantly increasing molecular complexity.

Applications in the Total Synthesis of Complex Natural Products and Analogues

THP-protected alkynols, such as this compound, are valuable building blocks in the total synthesis of natural products. nih.govyork.ac.uk The protected alkyne moiety can be carried through multiple synthetic steps and then deprotected at a late stage to reveal the alcohol, or the alkyne can be elaborated into other functional groups.

The stability of the THP ether to a wide range of reaction conditions makes it suitable for complex synthetic sequences. For example, in a multi-step synthesis, the THP-protected alkyne could withstand conditions for other reactions such as oxidations, reductions (of other functional groups), or other cross-coupling reactions before the alkyne itself is manipulated or the protecting group is removed.

Q & A

Q. What are the common synthetic routes for 2-[(Hept-2-yn-1-yl)oxy]oxane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves alkylation of oxane (tetrahydropyran) with hept-2-yne derivatives. Key steps include:

  • Etherification: Reacting hept-2-yn-1-ol with oxane under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC with formic acid-modified mobile phases to isolate the product .
  • Yield Optimization: Control reaction temperature (e.g., 75°C for alkylation) and stoichiometric ratios (e.g., 1.2:1 hept-2-yne to oxane derivative) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the oxane ring structure and alkyne linkage. Key signals: δ 4.5–5.0 ppm (oxane O-CH2_2), δ 2.0–2.5 ppm (hept-2-ynyl protons) .
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, particularly the stereochemistry of the oxane ring .
  • LCMS/HPLC: Validate purity (>98%) and molecular ion peaks (e.g., m/z [M+H]+^+) using reversed-phase columns (e.g., YMC-Actus Triart C18) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability: Store at –20°C in inert atmospheres (argon/nitrogen) to prevent alkyne oxidation .
  • Light Sensitivity: Use amber vials to avoid photodegradation of the oxane-alkyne bond .
  • Aqueous Media: Avoid prolonged exposure to water due to hydrolytic cleavage of the ether bond; confirm stability via periodic HPLC analysis .

Q. What are the known biological activities or pharmacological interactions of this compound?

Methodological Answer:

  • In Vitro Assays: Screen for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., cytochrome P450) using human hepatocyte models .
  • Molecular Networking: Compare structural analogs (e.g., oxane-containing glycosides) to predict bioactivity via computational tools like GNPS .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

  • DFT Calculations: Model transition states for alkyne- or oxane-specific reactions (e.g., cycloadditions) using Gaussian or ORCA software. Focus on bond dissociation energies (BDEs) of the C-O ether bond .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways using GROMACS .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

  • Cross-Validation: Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts (e.g., using ACD/Labs or ChemDraw).
  • Crystallographic Refinement: Re-analyze X-ray data (SHELXL) to detect disorder in the hept-2-ynyl chain that may explain spectral anomalies .

Q. How can the compound’s instability in aqueous media be mitigated for biological studies?

Methodological Answer:

  • Prodrug Design: Modify the oxane ring with protective groups (e.g., acetyl) that hydrolyze selectively in target tissues .
  • Nanocarrier Encapsulation: Use liposomal formulations to enhance solubility and reduce hydrolysis rates .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Fragment-Based Screening: Synthesize analogs with modified alkyne/oxane moieties and test via surface plasmon resonance (SPR) for target binding .
  • Metabolomics: Track metabolic fate using 13^{13}C-labeled compounds and LC-HRMS to identify bioactive metabolites .

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